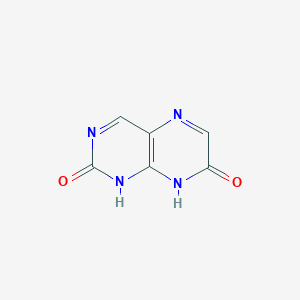

2,7(1H,8H)-Pteridinedione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,8-dihydropteridine-2,7-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-4-2-7-3-1-8-6(12)10-5(3)9-4/h1-2H,(H2,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKLCHHLYGNHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC2=C1N=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344355 | |

| Record name | 2,7(1H,8H)-Pteridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65882-62-4 | |

| Record name | 2,7(1H,8H)-Pteridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,7 1h,8h Pteridinedione and Its Analogues

Established Synthetic Pathways for Pteridinedione Core Structures

The construction of the fundamental pteridinedione skeleton relies on several well-established cyclocondensation strategies that typically involve building the pyrazine (B50134) ring onto a pre-existing, appropriately substituted pyrimidine (B1678525) precursor.

Gabriel-Isay (Gabriel-Colman) Synthesis and Related Cyclo-condensation Approaches

The Gabriel-Isay synthesis, also known as the Gabriel-Colman synthesis, is a cornerstone method for constructing the pteridine (B1203161) core. orientjchem.orgresearchgate.net This reaction involves the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. orientjchem.orgorientjchem.org The reaction proceeds through a sequence of nucleophilic attacks, first by the more reactive amino group on an electrophilic carbonyl carbon, followed by a second attack to form the pyrazine ring, typically with the elimination of two water molecules. mdpi.com

The nature of the pyrimidine and the dicarbonyl compound dictates the final substitution pattern of the pteridine product. orientjchem.org For instance, the synthesis of 7-aryl-4(3H)-pteridinones can be achieved by condensing 4,5-diamino-6(1H)-pyrimidinone with various arylglyoxals. wur.nl

A critical aspect of this synthesis is regioselectivity, as unsymmetrical pyrimidines can potentially yield a mixture of 6- and 7-substituted isomers. mdpi.com The outcome is influenced by reaction conditions and the electronic properties of the reactants. Generally, the amino group at the C5 position of the pyrimidine ring is more nucleophilic and will react with the more electrophilic carbonyl group of the dicarbonyl compound. mdpi.com Reaction conditions, such as pH, can be modulated to control the regiochemical outcome; for example, performing the condensation at a pH of 7.5 can favor the formation of the 7-aryl isomer over the 6-aryl isomer. mdpi.comwur.nl

| Pyrimidine Precursor | 1,2-Dicarbonyl Compound | Conditions | Product | Reference(s) |

| 5,6-Diaminopyrimidine | Benzil or Glyoxal | Cyclo-condensation | Substituted Pteridines | orientjchem.org, researchgate.net |

| 4,5-Diamino-6(1H)-pyrimidinone | Arylglyoxals | pH=7.5 | 7-Aryl-4(3H)-pteridinones | wur.nl |

| 2,5,6-Triaminopyrimidin-4(3H)-one | Diketo ester | Strongly acidic | 7-Substituted Pterin (B48896) | mdpi.com |

Synthesis from Pyrimidine Precursors

Beyond the classical Gabriel-Isay approach, a variety of synthetic strategies commence with functionalized pyrimidine precursors to build the pteridinedione framework. These methods offer flexibility in introducing substituents prior to the final cyclization step.

One notable pathway begins with a commercially available 6-chloro-5-nitropyrimidine derivative. acs.orgnih.gov This starting material can undergo nucleophilic substitution with an α-aminocarbonyl compound. The subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization, yields the pteridine ring system. acs.org This multi-step sequence allows for the incorporation of diverse side chains via the choice of the initial α-aminocarbonyl reactant.

Another approach demonstrates the synthesis of 6-substituted 5,6,7,8-tetrahydropteridine-2,4-diones from uracil (B121893) derivatives. clockss.org In this method, a 5-amino-6-aminouracil derivative, specifically 5-amino-6-(N-2,3-epoxypropyl-N-tosyl)amino-1,3-dimethyluracil, is treated with a Lewis acid. This initiates a cyclization and subsequent rearrangement to furnish the tetrahydropteridinedione core with a functionalized methyl group at the 6-position. clockss.org

| Pyrimidine Precursor | Key Reagents/Steps | Resulting Core Structure | Reference(s) |

| 6-Chloro-5-nitropyrimidine | 1. α-aminocarbonyl compound, 2. Reduction, 3. Cyclization | Substituted Pteridinone | acs.org |

| 5-Amino-6-(N-2,3-epoxypropyl-N-tosyl)amino-1,3-dimethyluracil | 1. Lewis acid (BF3-etherate), 2. Ring transformation | 6-Substituted Tetrahydropteridinedione | clockss.org |

Advanced Synthetic Strategies for Substituted 2,7(1H,8H)-Pteridinedione Derivatives

To generate diverse libraries of pteridinedione analogues for various applications, chemists employ advanced synthetic strategies that allow for precise modification of the pteridinedione skeleton. These include regioselective substitutions, functional group manipulations, and modern cross-coupling reactions.

Regioselective Alkylation and Nitration on the Pteridinedione Skeleton

The introduction of substituents at specific positions on the pteridinedione ring is crucial for tuning its chemical and biological properties. Regioselective reactions are key to achieving this control.

Alkylation and nitration can be performed on pyrimidine precursors prior to cyclization to ensure specific substitution patterns in the final pteridinedione product. acs.orgnih.gov For example, the alkylation of 6-chloro-1,3-dimethyluracil (B186940) with isobutyl iodide can yield a mixture of N- and O-alkylated products. Following a nitration step, the desired N-alkylated-5-nitro-pyrimidine regioisomer can be isolated. acs.orgnih.gov This intermediate is then primed for cyclization to a specifically substituted pteridinedione.

Direct alkylation on the pre-formed pteridinedione ring is also a viable strategy. The reaction of a 3-substituted-2,4(1H,3H)-pteridinedione with an alkylating agent like methyl iodide in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like DMF can lead to selective N-alkylation, for instance, at the N-1 position. seikei.ac.jp

| Substrate | Reagents | Reaction Type | Key Outcome | Reference(s) |

| 6-Chloro-1,3-dimethyluracil | 1. Isobutyl iodide, 2. Nitrating agent | Alkylation, Nitration | Isolation of N-alkyl-5-nitro-pyrimidine regioisomer | acs.org, nih.gov |

| 3-(p-ethoxycarbonyl)phenyl-2,4(1H,3H)-pteridinedione | CH3I, NaH, DMF | N-Alkylation | Selective formation of 1-methyl derivative | seikei.ac.jp |

Functional Group Interconversions and Aromatization Reactions

Functional group interconversion (FGI) is a fundamental tool in organic synthesis that involves converting one functional group into another, enabling the elaboration of complex molecules from simpler precursors. solubilityofthings.comimperial.ac.uk On the pteridinedione scaffold, FGIs are used to install a variety of functionalities.

A common sequence involves the reduction of a nitro group, often introduced as described previously, to an amine. acs.orgnih.gov This amine can then participate in cyclization. Another powerful FGI is the conversion of a carbonyl group within the pteridine ring system into a trifluoromethanesulfonate (B1224126) (triflate) group using triflic anhydride. This triflate is an excellent leaving group, setting the stage for subsequent cross-coupling reactions. acs.orgnih.gov

Furthermore, the synthesis may yield a partially reduced pteridine ring that requires a final aromatization step. This can be accomplished using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which effectively introduces the necessary double bonds to form the fully aromatic pyrazine ring of the pteridinedione system. acs.orgnih.gov Additionally, functional groups introduced onto the scaffold, such as alkynes, can be further transformed, for example, through reduction via catalytic hydrogenation (e.g., using H₂ and Pd/C) to yield the corresponding alkyl chain. acs.orgnih.gov

| Starting Group | Reagents | Transformation | Resulting Group | Reference(s) |

| Nitro Group | Reduction (e.g., H₂, Pd/C) | Reduction | Amino Group | acs.org, nih.gov |

| Carbonyl Group | Triflic Anhydride | Triflation | Triflate Group | acs.org, nih.gov |

| Dihydro-pyrazine ring | DDQ | Aromatization | Pyrazine ring | acs.org, nih.gov |

| Alkyne Group | H₂, 10% Pd/C | Hydrogenation | Alkyl Group | acs.org, nih.gov |

Palladium-Catalyzed Coupling Methods for Diversification

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering broad functional group tolerance and high selectivity. researchgate.net These methods are particularly valuable for diversifying the pteridinedione scaffold at positions that are otherwise difficult to functionalize.

The Sonogashira coupling reaction is a prime example of this strategy's application. A pteridinedione-6-triflate, prepared via the FGI described above, can be coupled with a terminal alkyne in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) co-catalyst like CuI. acs.orgnih.gov This reaction efficiently installs an alkynyl substituent at the C-6 position of the pteridinedione core. This method provides a powerful avenue for introducing a wide array of side chains, significantly expanding the chemical space accessible from a common pteridinedione intermediate. acs.orgnih.gov

| Pteridinedione Substrate | Coupling Partner | Catalyst System | Reaction Type | Product | Reference(s) |

| 1-Isobutyl-3-methyl-7-(naphthalen-1-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl Trifluoromethanesulfonate | 5-Hydroxypent-1-yne | Pd(PPh₃)₄, CuI | Sonogashira Coupling | 6-(5-Hydroxypent-1-yn-1-yl)-substituted pteridinedione | acs.org, nih.gov |

Diversity-Oriented Synthesis Approaches for Pteridinediones

Diversity-oriented synthesis (DOS) has emerged as a powerful strategy for generating libraries of pteridines and related heterocyclic compounds, crucial for exploring their biological potential. nih.gov The goal of DOS is to efficiently create structurally diverse molecules, which can be achieved by introducing variations late in the synthetic sequence. nih.govacs.org

One notable approach begins with a commercially available chloride precursor, which undergoes alkylation and nitration to form a key intermediate. nih.govacs.org This intermediate can then be subjected to various coupling reactions to introduce diversity at different positions of the pteridinedione core. For instance, Sonogashira coupling with alkyne alcohols allows for the introduction of side chains at the C6 position. nih.gov These can be further modified through reactions like hydrogenation to yield saturated analogues or through Huisgen-Sharpless 1,3-dipolar cycloaddition to form triazoles. nih.gov

Another strategy involves the use of a triflate intermediate, which is highly reactive towards nucleophilic substitution. nih.govacs.org This allows for the introduction of a wide range of functional groups at the C6 position by reacting the triflate with various nucleophiles, such as ω-mercaptoalcohols to form thioethers. acs.org These thioethers can be selectively oxidized to the corresponding sulfoxides or sulfones. acs.org

The versatility of these synthetic routes enables the creation of a broad spectrum of pteridinedione analogues with varied substituents, which is essential for structure-activity relationship (SAR) studies. nih.govacs.org

Chemical Reactivity and Mechanistic Studies of this compound

Redox Chemistry and Electron Transfer Properties

Pteridinediones, including this compound, are known to participate in redox reactions due to their fused-ring structure that can exist in both oxidized and reduced forms. biosynth.com This property is fundamental to their role in various biochemical electron transport systems. biosynth.com The core pteridine structure can accept or donate electrons, making it a valuable scaffold for studying electron transfer processes. biosynth.comncert.nic.in

Redox reactions are characterized by the transfer of electrons, where one species is oxidized (loses electrons) and another is reduced (gains electrons). byjus.comlibretexts.org In the context of pteridinediones, the nitrogen atoms within the heterocyclic system render the carbon atoms electron-deficient and thus susceptible to nucleophilic attack. herts.ac.uk

The redox behavior can be influenced by substituents on the pteridine ring. For example, the presence of electron-withdrawing groups can facilitate reduction. The mechanism of these redox reactions can be complex, potentially involving single-electron transfer (SET) pathways.

Investigation of Intramolecular Proton Transfer and Tautomeric Equilibria

The structure of this compound allows for the existence of tautomers, which are isomers that differ in the position of a proton and a double bond. Specifically, the lactam-lactim tautomerism is a key feature of the pteridinedione core. The 2,7(1H,8H)-dione form is the lactam tautomer. It can potentially exist in equilibrium with its lactim tautomer, a 2,7-dihydroxypteridine.

Studies on related pteridinediones, such as 3-substituted 2,4(1H,3H)-pteridinediones, have shown that they exist in a tautomeric equilibrium between the lactam and lactim forms. seikei.ac.jp The position of this equilibrium can be influenced by factors such as the solvent and the nature of the substituents. core.ac.uk For instance, spectroscopic data, including 1H-NMR and IR, are instrumental in characterizing the predominant tautomeric form in different environments. seikei.ac.jp

Furthermore, the phenomenon of excited-state intramolecular proton transfer (ESIPT) is relevant for pteridine derivatives containing appropriate proton donor and acceptor groups. rsc.orgrsc.orgnih.govnih.govmdpi.com In ESIPT, photoexcitation leads to a rapid transfer of a proton within the molecule, resulting in the formation of an excited-state tautomer with distinct photophysical properties. nih.gov While direct studies on this compound are limited, the principles of ESIPT observed in similar heterocyclic systems suggest that appropriately substituted analogues could exhibit this behavior.

The investigation of tautomeric equilibria is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity. Computational methods, alongside experimental techniques, are valuable tools for determining the relative stabilities of tautomers. nih.govnih.gov

Chemical Reactions under Various Conditions (e.g., Acidic, Basic, Oxidative)

The reactivity of this compound and its analogues is significantly influenced by the reaction conditions.

Under acidic conditions: Protonation of the nitrogen atoms in the pteridine ring can occur. nih.gov This can alter the electronic properties of the molecule and influence its reactivity. For instance, in some pteridine systems, protonation can inhibit processes like excited-state intramolecular proton transfer. nih.gov The balancing of redox reactions involving pteridines in acidic media often requires the inclusion of H+ ions in the reaction equations. youtube.com

Under basic conditions: Deprotonation of the N-H groups can occur, forming an anionic species. This can increase the nucleophilicity of the molecule and facilitate reactions such as alkylation. The synthesis of pteridinedione derivatives often employs basic conditions to promote reactions with electrophiles. nih.govacs.org When balancing redox reactions in basic media, hydroxide (B78521) ions (OH-) are used to neutralize any H+ ions. youtube.comlibretexts.org

Under oxidative conditions: The pteridine ring can undergo oxidation. For example, some pteridine derivatives can be oxidized using reagents like manganese dioxide or chloranil (B122849) to form fully aromatic systems. herts.ac.uk The photooxidation of dihydro-pteridinedione derivatives is pH-dependent, with different mechanisms dominating in acidic versus alkaline conditions. In alkaline solutions, singlet oxygen and superoxide (B77818) radicals are the primary oxidizing species, while radical-chain mechanisms are more prevalent in acidic solutions.

The following table summarizes the reactivity of pteridinedione derivatives under different conditions based on related compounds:

| Condition | General Reactivity | Example Reaction |

| Acidic | Protonation of ring nitrogens, alteration of electronic properties. | Inhibition of ESIPT in certain hydroxyphenyl-substituted pyrimidines upon addition of acid. nih.gov |

| Basic | Deprotonation of N-H groups, increased nucleophilicity. | Alkylation of the pteridine core with alkyl halides. nih.govacs.org |

| Oxidative | Oxidation of the pteridine ring or side chains. | Oxidation of a dihydropteridine-dione to the corresponding aromatic pteridine-dione using manganese dioxide. herts.ac.uk |

Structural Characterization and Computational Chemistry of 2,7 1h,8h Pteridinedione Systems

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2,7(1H,8H)-Pteridinedione. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique information that, when combined, allows for an unambiguous characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For this compound, ¹H and ¹³C NMR spectra provide critical information about the connectivity and electronic environment of the hydrogen and carbon atoms in the pteridine (B1203161) core.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the pteridine ring. The chemical shifts would be influenced by the positions of the carbonyl groups and the tautomeric forms present in solution. For comparison, in related pteridine systems, aromatic protons typically appear in the range of 7.0-9.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbons, which are expected to be the most downfield-shifted peaks, typically appearing in the range of 150-170 ppm. The other carbons in the heterocyclic rings will have distinct chemical shifts based on their proximity to the nitrogen atoms and carbonyl groups. Studies on various pteridines, such as pterin (B48896), xanthopterin (B1683600), and lumazine (B192210), have shown that ¹³C NMR is highly sensitive to the ionization state of the molecule. scielo.org.mxresearchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values based on computational studies and comparison with related pteridine derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~155 |

| C4 | - | ~145 |

| C4a | - | ~130 |

| C6 | ~7.5 | ~120 |

| C7 | - | ~160 |

| C8a | - | ~150 |

| N1-H | ~11.0 | - |

| N8-H | ~10.5 | - |

High-Resolution Mass Spectrometry (LC-MS, ESI-MS, GC-MS)

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition and molecular weight of this compound with high accuracy. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for this purpose.

HRMS analysis of this compound would provide its exact mass, which can be used to confirm its molecular formula (C₆H₄N₄O₂). The fragmentation pattern observed in the mass spectrum offers valuable structural information, revealing the stability of the pteridine core and the nature of its substituents. For instance, the mass spectrum of a related compound, 8-methyl-2,4(1H,3H)-pteridinedione, provides insight into the fragmentation patterns that might be expected. nist.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄N₄O₂ |

| Exact Mass | 164.0334 g/mol |

| Nominal Mass | 164 g/mol |

| Common Adducts (ESI-MS) | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H and C=O functional groups.

The presence of amide functionalities will result in strong C=O stretching vibrations, typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibrations of the amide groups are expected to appear as broad bands in the range of 3100-3500 cm⁻¹. Additionally, C=N and C=C stretching vibrations from the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. For comparison, the IR spectrum of 2-amino-6,7-dimethylpteridine shows characteristic bands that help in identifying the core pteridine structure. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3100 - 3500 |

| Amide C=O | Stretch | 1650 - 1750 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| C-H | Stretch | 3000 - 3100 |

X-ray Crystallography for Three-Dimensional Structural Analysis

While the specific crystal structure of this compound has not been reported in the searched literature, crystallographic data for related pteridine derivatives are available. For example, the crystal structure of 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate (B79036) reveals a planar pteridine ring system. researchgate.net It is expected that the pteridine core of this compound would also be largely planar. X-ray analysis would also reveal intermolecular interactions, such as hydrogen bonding between the amide protons and carbonyl oxygens, which dictate the crystal packing.

Table 4: Predicted Crystallographic Parameters for this compound Predicted values based on related pteridine structures.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Feature | Planar pteridine core |

| Intermolecular Interactions | Strong N-H···O=C hydrogen bonding |

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and for predicting the properties of molecules for which experimental data is scarce.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide insights into its optimized geometry, electronic properties, and chemical reactivity. nih.gov

DFT calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω). scirp.org These descriptors help in understanding the molecule's behavior in chemical reactions. For instance, chemical hardness measures the resistance to charge transfer, while the electrophilicity index quantifies the ability of a molecule to accept electrons. Such computational studies provide a deeper understanding of the molecule's stability and potential reaction pathways. scielo.org.mxscirp.org

Table 5: Calculated Electronic Properties and Reactivity Descriptors for this compound from DFT Theoretical values calculated using DFT methods.

| Parameter | Description | Predicted Value |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |

| HOMO-LUMO Gap | Energy difference indicating reactivity | ~ 4.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~ 2.25 eV |

| Electronegativity (χ) | Electron-attracting tendency | ~ 4.25 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | ~ 4.0 eV |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the conformational landscape and stability of molecules by simulating the movement of atoms and molecules over time. amercrystalassn.orgrsc.org For this compound and its analogs, MD simulations provide critical insights into their structural dynamics, flexibility, and interactions with their environment, such as in a solvent or bound to a biological target. nih.govfrontiersin.org The stability of a particular conformation can be assessed by monitoring key structural parameters throughout the simulation.

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA).

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of a protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the system has reached equilibrium and is conformationally stable. amercrystalassn.org For pteridine derivatives, a stable and low RMSD value in a simulation would indicate a rigid and stable conformation.

Radius of Gyration (Rg): Rg is a measure of the compactness of a molecule. A consistent Rg value during a simulation indicates that the molecule is maintaining a stable, compact structure. researchgate.net Fluctuations in Rg can signify conformational changes or unfolding.

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to the solvent. researchgate.net Changes in SASA can provide information about conformational changes that expose or bury certain residues or functional groups.

In a typical MD simulation of a pteridine derivative, the system is solvated in a water box and subjected to energy minimization, followed by equilibration under NVT (isothermal-isochoric) and NPT (isothermal-isobaric) ensembles before a production run. researchgate.net The trajectory from the production run is then analyzed to extract the aforementioned parameters.

Interactive Data Table: Illustrative MD Simulation Parameters for a Pteridine System

Below is a representative table of data that might be obtained from an MD simulation study of a pteridine system, illustrating the stability of different conformations.

This table is illustrative and provides representative data for educational purposes.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to predict how a small molecule, such as a this compound derivative, might interact with a protein target at the atomic level. rsc.org The primary goal of molecular docking is to identify the most stable binding conformation, often referred to as the binding pose, and to estimate the binding affinity, which is typically represented by a docking score. researchgate.net

The process involves preparing the 3D structures of both the ligand (the small molecule) and the receptor (the protein), followed by a search algorithm that explores various possible binding modes of the ligand within the active site of the protein. A scoring function is then used to rank the different poses based on their predicted binding affinity.

For pteridine derivatives, molecular docking studies have been instrumental in understanding their interactions with various enzymes, such as pteridine reductase 1 (PTR1), a key target in Leishmania. rsc.orgwikipedia.org These studies reveal crucial interactions, including:

Hydrogen Bonds: The formation of hydrogen bonds between the pteridinedione scaffold and amino acid residues in the active site is a key stabilizing factor.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and hydrophobic residues of the protein contribute significantly to binding.

Pi-Pi Stacking: The aromatic rings of the pteridine system can engage in pi-pi stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine.

Interactive Data Table: Representative Molecular Docking Results for Pteridinedione Analogs

The following table presents hypothetical docking scores and key interacting residues for a series of pteridinedione analogs against a target protein, illustrating how substitutions on the pteridine core can influence binding affinity.

This table is illustrative and provides representative data for educational purposes.

Quantum Chemical Topology and Reactivity Simulations

Quantum Chemical Topology (QCT) provides a framework for partitioning the electron density of a molecule to define atoms and chemical bonds. wikipedia.org The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent theory within QCT that analyzes the topology of the electron density to characterize chemical bonding and molecular structure. amercrystalassn.org This approach allows for the calculation of atomic and bond properties, providing deep insights into the nature of chemical interactions.

For this compound, QTAIM analysis can be used to characterize the properties of its covalent and potential non-covalent interactions. Key topological parameters at the bond critical points (BCPs) include:

Electron Density (ρ(r)): The magnitude of the electron density at the BCP is related to the bond order.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, hydrogen bond, or van der Waals) interaction.

Conceptual Density Functional Theory (DFT) is another powerful tool used to predict the chemical reactivity of molecules. mdpi.com It utilizes global and local reactivity descriptors to understand and predict the sites of electrophilic and nucleophilic attack.

Global Reactivity Descriptors: These include chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). These descriptors provide a general measure of a molecule's reactivity.

Local Reactivity Descriptors: Fukui functions (f(r)) are local descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govmdpi.com

Interactive Data Table: Illustrative Conceptual DFT Reactivity Descriptors for this compound

This table provides hypothetical values for key conceptual DFT descriptors for this compound, which can be used to predict its reactivity.

This table is illustrative and provides representative data for educational purposes.

Biological and Biochemical Roles of Pteridinedione Compounds Non Clinical Focus

Involvement in Metabolic and Cellular Pathways

Role in Redox Homeostasis and Oxidative Stress Mechanisms

There is no direct scientific evidence available to specifically delineate the role of 2,7(1H,8H)-Pteridinedione in redox homeostasis and oxidative stress mechanisms. Research on other pteridine (B1203161) derivatives, such as 2,4-(1H,3H)-Pteridinedione (lumazine), has been conducted, but these findings cannot be directly extrapolated to the 2,7-isomer without specific studies.

Participation in Electron Transport Systems and Energy Metabolism

Specific studies on the participation of this compound in electron transport systems and energy metabolism are not available in the current body of scientific literature. The general involvement of pteridine compounds in biological redox reactions suggests a potential for such roles, but this remains speculative for the 2,7-isomer.

Connections to Folate Metabolism and Biosynthetic Routes

Pteridines are fundamental precursors in the biosynthesis of folates (vitamin B9) in many organisms. Folates are crucial for a variety of metabolic processes, including the synthesis of nucleotides and amino acids. The core pteridine structure is a key component of the folate molecule. However, specific research detailing the direct involvement or metabolic fate of this compound within the folate biosynthesis pathway has not been documented. The established pathway involves other specific pteridine intermediates. nih.govresearchgate.netmdpi.com

Enzyme Interactions and Modulation in In Vitro and Pre-clinical Models

Inhibition of Dihydrofolate Reductase (DHFR) by Pteridinedione Derivatives

Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, and its inhibition is a target for various therapeutic agents. While numerous pteridine derivatives have been investigated as DHFR inhibitors, there is no specific data available on the inhibitory activity of this compound against this enzyme. nih.govunisi.itnih.govresearchgate.netmdpi.com Research in this area has primarily focused on other structural analogs.

Modulation of Monocarboxylate Transporter 1 (MCT1) Activity in Cancer Cell Lines

Monocarboxylate Transporter 1 (MCT1) is involved in the transport of lactate (B86563) and other monocarboxylates across cell membranes and is a target in cancer therapy. A number of pteridine dione (B5365651) derivatives have been synthesized and identified as potent inhibitors of MCT1. nih.govacs.orggoogle.comnih.govresearchgate.net These studies, however, have focused on different isomers and substituted versions of the pteridinedione scaffold. There is no available research that specifically investigates the modulatory effect of this compound on MCT1 activity in any cancer cell lines, including human Raji lymphoma cells.

The table below summarizes the lack of specific research findings for this compound in the specified areas.

| Section | Subsection | Specific Findings for this compound |

| 4.1. | Involvement in Metabolic and Cellular Pathways | |

| 4.1.1. Role in Redox Homeostasis and Oxidative Stress | No specific data available. | |

| 4.1.2. Participation in Electron Transport Systems | No specific data available. | |

| 4.1.3. Connections to Folate Metabolism | No specific data available. | |

| 4.2. | Enzyme Interactions and Modulation | |

| 4.2.1. Inhibition of Dihydrofolate Reductase (DHFR) | No specific data available. | |

| 4.2.2. Modulation of Monocarboxylate Transporter 1 (MCT1) | No specific data available. |

Interactions with Xanthine (B1682287) Oxidase/Dehydrogenase Enzymes

Pteridinedione compounds and their derivatives exhibit significant interactions with xanthine oxidase (XO) and xanthine dehydrogenase (XDH), enzymes crucial for purine (B94841) catabolism that catalyze the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid nih.gov. These interactions are primarily inhibitory, though the specific mechanism and potency can vary depending on the pteridine's chemical structure nih.gov.

Research has shown that various pterin (B48896) derivatives can decrease the generation of both urate and superoxide (B77818) anions by xanthine oxidase. For instance, at a concentration of 200 µM, neopterin (B1670844) and biopterin (B10759762) were found to suppress urate formation by 90% and formazan (B1609692) production (an indicator of superoxide generation) by 80% nih.gov. Their reduced forms, 7,8-dihydroneopterin (B1664191) and 5,6,7,8-tetrahydrobiopterin, also demonstrated strong diminishing effects nih.gov. In contrast, xanthopterin (B1683600), which is a known substrate of xanthine oxidase, strongly inhibited urate formation (80% inhibition) but had a lesser effect on superoxide production nih.gov. Mammalian liver xanthine oxidase is capable of oxidizing a variety of substituted amino- and hydroxypteridines, and these reactions are strongly inhibited by allopurinol, a classic xanthine oxidase inhibitor nih.gov.

The inhibitory profile of different pteridine derivatives against xanthine oxidase is summarized in the table below.

| Pteridine Derivative | Concentration | Urate Formation Inhibition | Formazan Production Inhibition |

| Neopterin | 200 µM | 90% | 80% |

| Biopterin | 200 µM | 90% | 80% |

| 7,8-Dihydroneopterin | 200 µM | ~40% | ~40% |

| 5,6,7,8-Tetrahydrobiopterin | 200 µM | ~40% | ~40% |

| Xanthopterin | 200 µM | 80% | 30% |

| Leukopterin | 200 µM | Weak Inhibition | Not specified |

This table summarizes the inhibitory effects of various pterin derivatives on xanthine oxidase activity, based on data from studies measuring urate and formazan production nih.gov.

Other Enzyme Inhibitory Activities (e.g., Carbonic Anhydrase, Kinases)

Beyond their interaction with xanthine oxidase, pteridinedione derivatives have been investigated as inhibitors of other critical enzyme families, notably carbonic anhydrases and various kinases.

Carbonic Anhydrase Inhibition: Pteridine-based compounds have been developed as inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Novel pteridine-sulfonamide conjugates have demonstrated the capacity for dual inhibition of both dihydrofolate reductase (DHFR) and carbonic anhydrases, with inhibitory activities in the low nanomolar to low micromolar range jst.go.jp. Some of these inhibitors have shown selectivity for tumor-related CA isoforms, such as CA IX jst.go.jp.

Kinase Inhibition: The pteridine scaffold has proven to be a versatile framework for developing potent and selective kinase inhibitors.

Vaccinia-Related Kinase 1 (VRK1): Novel dihydropteridinone derivatives have been developed as potent and selective inhibitors of VRK1, a kinase involved in cell proliferation and maintaining genome integrity mdpi.com.

Bruton's Tyrosine Kinase (BTK): A series of pteridine-7(8H)-one derivatives were identified as potent and selective covalent inhibitors of BTK, a therapeutic target in cancer and autoimmune diseases. One compound, 24a, exhibited a BTK inhibition IC50 of 4.0 nM and high selectivity over other kinases like ITK and EGFR researchgate.net.

Other Kinases: Pteridine derivatives have been reported as inhibitors for a range of other kinases, including Polo-like kinase 1 (Plk1), Ribosomal S6 kinases (RSK), and Janus kinases (Jak1 and Jak2), with some compounds showing IC50 values in the nanomolar to low micromolar range researchgate.net.

| Target Enzyme Family | Specific Enzyme Target | Pteridine Derivative Class | Reported Potency (IC50) |

| Carbonic Anhydrases | CA IX | Pteridine-sulfonamide conjugates | Low nanomolar range |

| Kinases | Vaccinia-Related Kinase 1 (VRK1) | Dihydropteridinone derivatives | Not specified |

| Bruton's Tyrosine Kinase (BTK) | Pteridine-7(8H)-one derivatives | 4.0 nM (Compound 24a) | |

| Polo-like kinase 1 (Plk1) | Pteridine derivatives | 0.87 nmol/L (Compound 10) | |

| Janus Kinase 1 (Jak1) | Substituted pteridine ring | 1.5 µM | |

| Janus Kinase 2 (Jak2) | Substituted pteridine ring | 0.8 µM |

This table presents examples of pteridinedione derivatives and their inhibitory activities against various enzymes, based on findings from multiple research studies jst.go.jpresearchgate.netresearchgate.net.

Natural Occurrence and Biological Significance in Non-Human Model Systems

Pteridinediones as Pigments and Cofactors in Various Organisms

Pteridines, the parent chemical structure of pteridinediones, were first discovered as pigments in the wings of butterflies and are widely distributed in nature nih.gov. They serve diverse biological functions in numerous organisms, acting as pigments that provide coloration and as essential enzymatic cofactors nih.gov.

As pigments, pteridines are responsible for a spectrum of colors—primarily yellows, oranges, and reds—seen in insects, fish, amphibians, and reptiles nih.gov. For example, xanthopterin contributes to yellow coloration, while erythropterin (B12299411) is responsible for orange-red hues nih.gov. Other derivatives, such as the colorless leucopterin, contribute to white coloration researchgate.net. In insects, these pigments are found in the wings of butterflies and contribute to the eye and body colors of species like Drosophila melanogaster nih.gov.

As cofactors, reduced forms of pteridines (such as tetrahydrobiopterin) are vital for a range of metabolic reactions. They are involved in the synthesis of aromatic amino acids and biogenic amines and function as cofactors for several hydroxylase enzymes nih.gov.

Examples: Ichthyopterin (2-amino-6-(1,2-dihydroxypropyl)-4,7(1H,8H)-pteridinedione) in Fish Pigmentation (e.g., Poecilia reticulata, Danio rerio)

Ichthyopterin, a blue-fluorescing pteridine whose chemical structure is 2-amino-6-(1,2-dihydroxypropyl)-4,7(1H,8H)-pteridinedione, is a characteristic pigment found in the skin of fish nih.gov. Fish coloration is determined by specialized pigment-containing cells called chromatophores, which are located in the dermis youtube.comwikipedia.org.

The vibrant patterns of fish like the guppy (Poecilia reticulata) and the zebrafish (Danio rerio) are created by the interplay of several chromatophore types frontiersin.orgdrugbank.com. Among these are xanthophores, which contain yellow and orange pigments frontiersin.org. While the specific pigment composition can be complex and vary, pteridines like ichthyopterin are key components responsible for the coloration within these cells. The development and distribution of xanthophores, and thus the expression of these pteridine-based colors, are under intricate genetic control youtube.comdrugbank.com. In guppies, for example, mutations affecting the development of xanthophores lead to a loss of orange pigmentation youtube.comdrugbank.com. Similarly, the distinctive stripe pattern of zebrafish relies on the precise interaction between xanthophores, dark melanophores, and light-reflecting iridophores frontiersin.org.

Role in Microbial Biotransformation Processes (e.g., Sulfamethoxazole Metabolism by Corynebacterium species)

Pteridinediones and related pterin structures are involved in the microbial biotransformation of certain xenobiotics, notably sulfonamide antibiotics. Sulfonamides, such as sulfamethoxazole, are antimicrobial agents that function by competitively inhibiting dihydropteroate (B1496061) synthase, a key enzyme in the bacterial folic acid synthesis pathway. The natural substrate for this enzyme is a pteridine precursor.

When bacteria are exposed to sulfonamides, a significant biotransformation pathway involves the formation of pterin-sulfonamide conjugates nih.gov. This process is directly related to the drug's mode of action; the sulfonamide interacts with the pteridine-binding site of the enzyme, leading to the formation of these hybrid molecules. This specific transformation has been identified as a major route for sulfonamide metabolism in activated sludge from wastewater treatment plants, which contains diverse microbial communities, including various bacterial genera nih.gov. While Corynebacterium species are known for their ability to degrade a wide range of aromatic compounds, the formation of pterin-sulfonamide conjugates is a broader mechanism observed across different bacteria that synthesize their own folate nih.govnih.gov. These conjugates retain antibiotic activity, indicating that this biotransformation does not necessarily lead to detoxification nih.gov.

Advanced Analytical Methodologies for Pteridinedione Analysis

Chromatographic Separations for Complex Matrices

Chromatographic techniques are central to the separation of pteridinediones from intricate biological samples such as urine and cell lysates. nih.govresearchgate.net The choice of chromatographic mode is critical and depends on the specific physicochemical properties of the target analytes.

High-Performance Liquid Chromatography (HPLC) has been the cornerstone for the analysis of pteridines for many years. mdpi.com It is frequently coupled with fluorescence detection (FD) and mass spectrometry (MS) for sensitive and selective measurement. mdpi.com Traditional HPLC methods often utilize reversed-phase (RP) columns, such as C18, with highly aqueous mobile phases to achieve separation of these polar compounds. cuni.cz

Ultra-High-Performance Liquid Chromatography (UHPLC or Ultra-HPLC), an evolution of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, greater sensitivity, and significantly faster analysis times compared to conventional HPLC. youtube.com This enhancement in performance is crucial for high-throughput analysis, as seen in clinical and research settings. youtube.com The application of UHPLC has been instrumental in developing rapid "dilute-and-shoot" methods for analyzing pteridines in urine, minimizing sample preparation. mdpi.com

Table 1: Comparison of HPLC and Ultra-HPLC for Pteridinedione Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (Ultra-HPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter (faster) |

| Sensitivity | Good | Higher |

| System Pressure | Lower | Higher |

| Application | Routine analysis | High-throughput screening, complex mixtures |

For highly polar compounds like many pteridinediones that show poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. cuni.cznih.gov HILIC employs a polar stationary phase (such as silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. cuni.cznih.govresearchgate.net The separation mechanism in HILIC is primarily based on the partitioning of analytes between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase. cuni.cznih.gov

HILIC has proven effective for separating a wide range of polar pteridines. researchgate.netnih.gov Studies have investigated various HILIC stationary phases, including bare silica, amide, diol, triazole, and zwitterionic phases, to optimize the retention and selectivity of pteridine (B1203161) separation. nih.gov A zwitterionic phase (ZIC-HILIC) has been shown to provide strong retention for a broad panel of pteridines. researchgate.netnih.gov The retention mechanism in HILIC can be a mixed-mode of hydrophilic partitioning, adsorption, and ion exchange, influenced by factors like mobile phase pH and buffer concentration. nih.gov This technique is particularly advantageous when coupled with mass spectrometry, as the high organic content of the mobile phase facilitates efficient solvent desolvation and analyte ionization. cuni.cz

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that provides improved resolution, sensitivity, and reproducibility. nih.gov It utilizes HPTLC plates with a finer particle size and a more uniform layer thickness compared to conventional TLC plates. ijprajournal.com This technique serves as a robust and cost-effective tool for the qualitative and quantitative analysis of compounds in various fields, including pharmaceuticals. nih.goviipseries.org

For pteridinedione analysis, HPTLC can be used as a screening tool for the qualitative identification of specific compounds in a mixture. iipseries.org The process involves automated sample application, development of the chromatogram in a controlled chamber, and densitometric scanning for detection and quantification. iipseries.org Its advantages include the ability to analyze multiple samples simultaneously on a single plate, minimal sample preparation requirements, and the use of small volumes of mobile phase, making it an environmentally friendly option. ijprajournal.comiipseries.org The separated components are visualized as spots on the plate, and their retention factor (Rf) values can be used for identification by comparison with standards. ijprajournal.com

When analyzing extremely complex samples containing numerous components, one-dimensional chromatography may not provide sufficient resolving power. nih.gov Two-dimensional liquid chromatography (2D-LC) addresses this limitation by combining two independent separation mechanisms in a single analysis, thereby significantly increasing peak capacity. mdpi.comresearchgate.net In 2D-LC, fractions from the first dimension (¹D) separation are transferred to a second dimension (²D) column for further separation under different chromatographic conditions. mdpi.com

The effectiveness of 2D-LC hinges on the orthogonality of the two separation dimensions, meaning the separation mechanisms should be as different as possible. mdpi.com Common combinations for analyzing complex biological samples include coupling HILIC with reversed-phase (RP) chromatography. researchgate.net There are different modes of 2D-LC operation, including "heart-cutting," where specific fractions from the first dimension are transferred, and "comprehensive" (LC×LC), where the entire sample is subjected to both separations. nih.govmdpi.com This powerful technique is invaluable for resolving co-eluting peaks and detecting low-abundance impurities in complex matrices. researchgate.net

Hyphenated Techniques for Comprehensive Identification and Quantification

Hyphenated techniques, which couple a separation method with a powerful detection technique, are essential for the unambiguous identification and precise quantification of analytes. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) has become the gold standard for the analysis of pteridines. mdpi.comnih.gov Mass spectrometry provides high selectivity and sensitivity, and when used in tandem (MS/MS), it offers structural information for definitive compound identification. windows.net

In LC-MS/MS, a precursor ion corresponding to the analyte of interest is selected after the chromatographic separation and subjected to collision-induced dissociation (CID) to generate characteristic product ions. windows.net This process is highly specific and allows for reliable quantification even in the presence of co-eluting matrix components. windows.net

High-Resolution Mass Spectrometry (HRMS), particularly using Quadrupole Time-of-Flight (QTOF) analyzers, provides highly accurate mass measurements (typically with errors <5 ppm). mdpi.comnih.gov This accuracy allows for the determination of the elemental composition of an unknown compound, which is a powerful tool for identification. nih.gov HPLC-QTOF-MS methods have been successfully developed for the comprehensive profiling of pteridines in biological samples like cancer cell lines and human urine. mdpi.comnih.gov These methods enable the simultaneous quantification of known pteridines and the monitoring of numerous other derivatives, supporting biomarker discovery and metabolic studies. nih.gov

Table 2: Advanced Mass Spectrometry Techniques for Pteridinedione Analysis

| Technique | Principle | Key Advantage | Application for Pteridinediones |

|---|---|---|---|

| LC-MS/MS | Tandem Mass Spectrometry. A precursor ion is selected, fragmented, and the resulting product ions are detected. | High specificity and sensitivity for targeted quantification. | Quantifying specific pteridines in urine and serum. nih.govelsevierpure.com |

| LC-QTOF-HRMS | High-Resolution Mass Spectrometry. Provides very accurate mass-to-charge ratio measurements. | Accurate mass measurement for determining elemental composition and identifying unknown compounds. | Pteridine profiling in cell lysates and urine for metabolomics and biomarker discovery. mdpi.comnih.gov |

Spectroscopic Analytical Applications

Spectroscopic methods are central to the detection and characterization of pteridinediones, many of which possess unique fluorescent properties. These properties are leveraged not only for their identification but also for their application as analytical markers.

Fluorescence spectroscopy is a highly sensitive technique used to detect and characterize pteridinedione derivatives that exhibit fluorescence. This method relies on the principle that certain molecules, upon absorbing light of a specific wavelength, will emit light at a longer wavelength. The resulting fluorescence spectrum is often unique to the compound, providing a characteristic "fingerprint."

This technique is instrumental in identifying novel pteridine derivatives. For example, the fluorescence properties of specific pteridinediones found in Manuka honey have been utilized to develop rapid screening methods. nih.govyoutube.com These methods can quickly help authenticate genuine Manuka honey. nih.govyoutube.com The investigation into the unique fluorescence signatures of Manuka honey led to the identification of specific fluorophores, including pteridinedione derivatives like lepteridine, which is responsible for a distinct fluorescence signal. nih.govmdpi.com

Certain 2,7(1H,8H)-Pteridinedione derivatives have been identified as key analytical markers for the authentication of high-value natural products, most notably New Zealand Manuka honey. nih.govyoutube.com Due to its high price and unique antibacterial properties, Manuka honey is often a target for fraudulent labeling. nih.govyoutube.com

Scientific studies have identified two specific pteridine derivatives in genuine Manuka honey: 3,6,7-trimethyl-2,4(1H,3H)-pteridinedione (lepteridine) and 6,7-dimethyl-2,4(1H,3H)-pteridinedione. nih.govyoutube.comd-nb.info The structures of these compounds were confirmed using advanced techniques including LC-QTOF-HRMS, NMR, and single-crystal X-ray diffraction. nih.govyoutube.comd-nb.info

Crucially, these fluorescent markers are present exclusively in the nectar of the Leptospermum scoparium (Manuka) flower and are absent in other honey types, including Kanuka honey, which is often mistaken for Manuka honey. nih.govyoutube.com The presence of these pteridinediones, therefore, serves as a definitive chemical marker for authentic Manuka honey. nih.gov Lepteridine, in particular, has been highlighted as a unique and stable fluorescent marker for this purpose. nih.govmdpi.com

Below is a table summarizing the key pteridinedione markers found in Manuka honey.

Interactive Data Table: Pteridinedione Markers in Manuka Honey| Compound Name | Fluorescence Signature | Found In | Application |

| 3,6,7-trimethyl-2,4(1H,3H)-pteridinedione (Lepteridine) | MM2 (ex 330 nm / em 470 nm) | Manuka Honey, Manuka Nectar | Authentication Marker |

| 6,7-dimethyl-2,4(1H,3H)-pteridinedione | Fluorescent | Manuka Honey | Authentication Marker |

Use as MALDI Matrix in Mass Spectrometry (e.g., Lumazine)

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique that allows for the analysis of large, fragile molecules with minimal fragmentation. wikipedia.org The technique relies on co-crystallizing a sample with a suitable matrix material on a metal plate. wikipedia.orgmdpi.com This matrix is a substance that strongly absorbs the energy from a pulsed laser, transferring it to the analyte molecules, which causes them to desorb and ionize. mdpi.comcreative-proteomics.com

The ideal MALDI matrix possesses several key properties:

Strong absorption at the laser's wavelength. mdpi.com

Vacuum stability and low vapor pressure. mdpi.com

Good miscibility with the analyte. mdpi.com

The ability to promote analyte ionization. youtube.com

Commonly used matrices are often small organic molecules, such as derivatives of cinnamic acid or benzoic acid. nih.gov While lumazine (B192210) is a type of pteridinedione, its application as a MALDI matrix is not widely documented in the reviewed scientific literature. The selection of a matrix is crucial for successful MALDI analysis and is often determined empirically based on the nature of the analyte. nih.gov

Derivatives and Analogues of 2,7 1h,8h Pteridinedione

Rational Design and Synthesis of Novel Pteridinedione Analogues

The rational design of novel 2,7(1H,8H)-pteridinedione analogues is a strategic approach to developing compounds with desired biological activities. This process involves a deep understanding of the target's three-dimensional structure and the key interactions necessary for binding. Synthetic strategies are then devised to introduce structural diversity at specific positions on the pteridinedione core, allowing for the fine-tuning of physicochemical and pharmacological properties.

The synthetic chemistry of substituted this compound scaffolds has been explored to generate libraries of analogues for biological screening. A key strategy involves the late-stage introduction of structural diversity, which allows for the efficient synthesis of a wide range of compounds from a common intermediate.

One notable approach focuses on the modification of the C6 and C7 positions of the pteridinedione ring system. For instance, in the development of monocarboxylate transporter 1 (MCT1) inhibitors, researchers have synthesized 6,7-disubstituted pteridine (B1203161) diones. nih.govnih.gov The synthetic route often begins with a suitably substituted pyrimidine (B1678525) precursor, which then undergoes cyclization to form the pteridinedione core. Subsequent modifications, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce a variety of substituents at the C6 and C7 positions. nih.gov This strategy allows for the exploration of a wide range of chemical space and the optimization of interactions with the target protein.

Another key position for introducing structural diversity is the N8 position. Alkylation or arylation at this position can significantly influence the compound's properties, including its solubility, metabolic stability, and target-binding affinity. For example, in the design of cyclin-dependent kinase 4/6 (CDK4/6) inhibitors based on a pteridin-7(8H)-one scaffold, modifications at the N8 position were crucial for achieving high potency and selectivity. nih.gov

The introduction of different substituents onto the this compound scaffold can have a profound impact on its chemical reactivity and electronic properties. These changes, in turn, can influence the molecule's ability to interact with its biological target.

The electronic nature of the substituents can modulate the electron density of the pteridinedione ring system. Electron-donating groups (EDGs) can increase the electron density, which may enhance interactions with electron-deficient regions of a protein's binding site. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density, making the scaffold more susceptible to nucleophilic attack or altering its hydrogen bonding capabilities. frontiersin.org

For instance, studies on other heterocyclic systems have shown that the presence of EWGs can shift the reduction potentials to more positive values, while EDGs have the opposite effect. frontiersin.org This modulation of the electronic properties can directly impact the reactivity of the pteridinedione core and its ability to participate in key interactions with a biological target. The strategic placement of substituents with varying electronic properties is, therefore, a critical aspect of the rational design of pteridinedione-based inhibitors.

Structure-Activity Relationship (SAR) Studies of Derivatives (Computational and In Vitro Contexts)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. Through a combination of computational modeling and in vitro assays, researchers can identify the key structural features required for potent and selective target inhibition.

Systematic modifications of the this compound scaffold have led to the identification of potent enzyme inhibitors. A notable example is the development of inhibitors for monocarboxylate transporter 1 (MCT1), a target in cancer therapy.

In a study by Wang et al., a series of 6,7-disubstituted pteridine diones were synthesized and evaluated for their ability to inhibit MCT1. nih.govnih.gov The SAR studies revealed several key findings:

A hydroxyl group is essential for potent inhibition: Analogues with a hydroxyl group positioned on a side chain at either the C6 or C7 position exhibited the most potent MCT1 inhibition.

The length of the tether is crucial: The distance of the hydroxyl group from the pteridinedione core, determined by the length of the alkyl or thioether tether, significantly impacted activity. A five-atom tether to the primary hydroxyl group was found to be optimal.

The nature of the tether matters: While both alkyl and thioether tethers containing the hydroxyl group were active, related sulfoxides, sulfones, amides, and triazoles were found to be weakly active or inactive.

These findings highlight the specific structural requirements for potent MCT1 inhibition by this compound derivatives.

Table 1: SAR of 6,7-Disubstituted Pteridine Dione (B5365651) Analogues as MCT1 Inhibitors

| Compound | R¹ Substituent at C6/C7 | Raji Cell Growth Inhibition EC₅₀ (nM) |

| 23a | 4-hydroxybutyl | 285 ± 41 |

| 23b | 5-hydroxypentyl | 58 ± 10 |

| 23c | 6-hydroxyhexyl | ~1700 |

| 15c | 2-((2-hydroxyethyl)thio)ethyl | 37 ± 15 |

Data sourced from Wang et al., 2014. nih.gov

Based on SAR studies, key pharmacophoric features of this compound derivatives required for target interaction can be identified. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For the MCT1 inhibitors, the essential pharmacophoric features include:

The heterocyclic this compound scaffold, which serves as the core structure.

A hydrogen bond donor, specifically a hydroxyl group, which is critical for potent inhibition.

A linker of optimal length and composition connecting the hydroxyl group to the scaffold.

Lipophilic groups at other positions of the scaffold that can engage in hydrophobic interactions within the binding pocket.

The identification of these pharmacophoric features is crucial for the design of new and improved inhibitors with enhanced potency and selectivity.

Advanced Pteridine Scaffolds and Their Research Potential in Various Scientific Fields

The versatility of the pteridine ring system, including the this compound core, has led to the development of advanced scaffolds with significant research potential in various scientific fields. By fusing the pteridinedione core with other ring systems, novel chemical entities with unique three-dimensional shapes and electronic properties can be created.

These advanced, fused pteridine scaffolds have the potential to be explored as:

Kinase inhibitors: The pteridine scaffold has been successfully utilized in the design of inhibitors for various kinases, including CDK4/6 and EGFR. nih.gov Fused pteridine systems could offer novel geometries to target the ATP-binding site of kinases with high affinity and selectivity.

Probes for chemical biology: Fluorescently labeled pteridinedione derivatives could be developed as chemical probes to study the localization and dynamics of their target proteins within cells.

Materials science: The planar and electron-rich nature of the pteridine ring system suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The continued exploration of the synthesis and properties of advanced pteridine scaffolds holds great promise for the discovery of new therapeutic agents and functional materials.

Q & A

Q. What are the established synthetic protocols for 2,7(1H,8H)-Pteridinedione derivatives?

A practical method involves cyclocondensation of α,β-unsaturated esters, malononitrile, and aryl-substituted guanidines to form tetrahydropyrido[2,3-d]pyrimidin-7(8H)-ones, which can be oxidized to yield this compound analogs. Optimized conditions include refluxing in ethanol with catalytic piperidine for 12–24 hours, achieving yields up to 75% .

Q. How is the structural integrity of this compound confirmed in solution?

Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is used to verify the bicyclic pteridine core. For example, characteristic signals for the C2 and C7 carbonyl groups appear at δ 160–165 ppm in C NMR. Mass spectrometry (HRMS) further confirms molecular weight, with deviations <2 ppm .

Q. What are the primary challenges in handling this compound in aqueous media?

The compound undergoes pH-dependent hydration: at neutral pH, it exists in equilibrium with 6-hydroxy-5,6,7,8-tetrahydropterin, which auto-oxidizes to 7,8-dihydroxylumazine. Stabilization requires buffers with reducing agents like dithioerythritol (1–5 mM) to inhibit oxidation .

Advanced Research Questions

Q. How can researchers modulate the redox stability of this compound for in vitro enzymatic assays?

Under anaerobic conditions (e.g., argon-purged buffers), the compound’s dihydro form predominates. Adding 1 mM potassium ferricyanide at pH 6.8 shifts the equilibrium toward the oxidized form, enabling controlled studies of its interaction with enzymes like dihydropteridine reductase (DHPR) .

Q. What spectroscopic techniques differentiate stereoisomers of substituted this compound analogs?

Circular dichroism (CD) spectroscopy resolves enantiomers by detecting Cotton effects at 250–300 nm. For example, Ichthyopterin (a natural analog) exhibits a negative peak at pH 12.5, while synthetic D-arabo-tetrahydroxybutyl derivatives show pH-dependent spectral shifts .

Q. How does this compound interact with nucleic acids in inhibitory assays?

As a guanine analog, it competitively inhibits RNA/DNA synthesis by binding to polymerase active sites. Fluorescence quenching assays (ex/em: 330/470 nm) quantify binding affinity, with reported values of 2–5 µM in prokaryotic systems .

Q. What strategies improve the solubility of hydrophobic this compound derivatives for cellular uptake studies?

Co-solvent systems (e.g., DMSO:water, 1:4 v/v) enhance solubility. Alternatively, glycosylation at the C6 position increases hydrophilicity, as seen in 6-(D-threo-1,2-dihydroxypropyl) analogs, which achieve 10-fold higher intracellular concentrations .

Methodological Insights

Q. How to quantify this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection at 260 nm provides sensitivity down to 0.1 µg/mL. For complex samples, tandem mass spectrometry (LC-MS/MS) using a C18 column and 0.1% formic acid in acetonitrile/water achieves sub-nanogram detection limits .

Q. What in vitro models are suitable for studying its role in aromatic amino acid hydroxylation?

Rat hepatocyte assays monitor tyrosine hydroxylase inhibition. Pre-incubation with 10–100 µM this compound reduces L-DOPA production by 40–60%, correlating with intracellular dihydropterin accumulation .

Data Contradictions and Resolutions

Q. Why do synthetic yields vary across reported methods for this compound derivatives?

Discrepancies arise from aryl substituent electronic effects. Electron-withdrawing groups (e.g., nitro) reduce cyclization efficiency by 20–30% compared to electron-donating groups (e.g., methoxy). Microwave-assisted synthesis (100°C, 30 min) mitigates this by accelerating reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.